molecular formula C19H21N7O B14954484 1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B14954484
M. Wt: 363.4 g/mol
InChI Key: JAJIQUIHHKYPOI-UHFFFAOYSA-N
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Description

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining benzimidazole and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and bipyrazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The bipyrazole component is often prepared via cyclization reactions involving hydrazine derivatives . The final coupling step involves the reaction of the benzimidazole and bipyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent[3][3].

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The bipyrazole component may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of benzimidazole and bipyrazole moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N7O/c1-11-18(12(2)26(4)24-11)14-9-15(23-22-14)19(27)20-10-17-21-13-7-5-6-8-16(13)25(17)3/h5-9H,10H2,1-4H3,(H,20,27)(H,22,23)

InChI Key

JAJIQUIHHKYPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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